Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate
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Overview
Description
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is an organic compound with the molecular formula C25H32O5. It contains a total of 62 atoms, including 32 hydrogen atoms, 25 carbon atoms, and 5 oxygen atoms . This compound features various functional groups, such as an ester, a ketone, an aromatic hydroxyl, and an aromatic ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate typically involves the esterification of 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate undergoes various chemical reactions, including:
Oxidation: The aromatic hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate involves its interaction with specific molecular targets and pathways. The aromatic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester and ketone groups can undergo hydrolysis and reduction reactions, respectively, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 11-[4-(4-methoxybenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-chlorobenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-nitrobenzoyl)phenoxy]undecanoate
Uniqueness
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is unique due to the presence of the aromatic hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the aromatic ring, such as methoxy, chloro, or nitro groups.
Properties
CAS No. |
116113-33-8 |
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Molecular Formula |
C25H32O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate |
InChI |
InChI=1S/C25H32O5/c1-29-24(27)10-8-6-4-2-3-5-7-9-19-30-23-17-13-21(14-18-23)25(28)20-11-15-22(26)16-12-20/h11-18,26H,2-10,19H2,1H3 |
InChI Key |
AACOPZXKXBTGHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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